molecular formula C10H13BrN2OS B11723236 (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide

(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B11723236
M. Wt: 289.19 g/mol
InChI Key: NFJOBPSMUQGGKG-OAHLLOKOSA-N
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Description

(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromopyridine moiety and a sulfinamide group in its structure suggests potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 6-bromopyridine-3-carbaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfonamide derivatives

    Reduction: Amine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromopyridine moiety could facilitate binding to specific sites, while the sulfinamide group might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: can be compared with other sulfinamide compounds, such as:

  • N-((6-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
  • N-((6-Fluoropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide

These similar compounds share the sulfinamide and pyridine moieties but differ in the halogen substituent on the pyridine ring. The bromine atom in This compound may impart unique reactivity and properties compared to its chlorine and fluorine analogs.

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(R)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-9(11)12-6-8/h4-7H,1-3H3/t15-/m1/s1

InChI Key

NFJOBPSMUQGGKG-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CN=C(C=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CN=C(C=C1)Br

Origin of Product

United States

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